molecular formula C17H19N3O2S2 B4538119 N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide

N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide

Cat. No. B4538119
M. Wt: 361.5 g/mol
InChI Key: WKCNFVFYXDSETL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polycyclic sulfonyl indolines, which are structurally similar to N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide, has been achieved through FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions. These reactions involve the formation of one C-C bond and two C-S bonds in a single step, highlighting an efficient pathway to synthesize complex indoline derivatives (Lin Lu et al., 2019).

Molecular Structure Analysis

The molecular structure of derivatives related to N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide, such as ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate, reveals significant insights. The planes of various substituent groups are inclined at specific angles with respect to the indole ring system, influenced by intramolecular interactions, showcasing the complex three-dimensional arrangement of atoms within these molecules (K. Chinnakali et al., 2007).

Chemical Reactions and Properties

The reactivity of sulfonyl indolines, similar to the compound , with various reagents can lead to a plethora of chemical transformations. For instance, the reaction of sulfene and dichloroketene with N,N-disubstituted aminomethylene indol-4-ones showcases the potential for synthesizing oxathiino and pyrano indole derivatives through cycloaddition reactions. These processes highlight the compound's versatile chemical behavior and its potential for further chemical modifications (L. Mosti et al., 1979).

Physical Properties Analysis

Understanding the physical properties of N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide and its related compounds is crucial for their application. While direct studies on this compound's physical properties are scarce, insights can be drawn from structurally similar compounds. These studies often involve crystalline structure analysis, which provides information on molecular conformation, stability, and intermolecular interactions, crucial for predicting solubility, stability, and reactivity.

Chemical Properties Analysis

The chemical properties of N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide derivatives, such as their reactivity towards various chemical agents, provide a foundation for understanding their behavior in synthetic and application contexts. For example, the efficient synthesis and transformation of cyclic sulfoximines from N-tert-butanesulfinyl imines and arynes demonstrate the compound's versatile chemical properties and its potential for producing cyclic compounds with significant biological and chemical utility (Wenchao Ye et al., 2014).

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-2-18-24(21,22)15-9-7-14(8-10-15)19-17(23)20-12-11-13-5-3-4-6-16(13)20/h3-10,18H,2,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCNFVFYXDSETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(ethylsulfamoyl)phenyl]-2,3-dihydro-1H-indole-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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